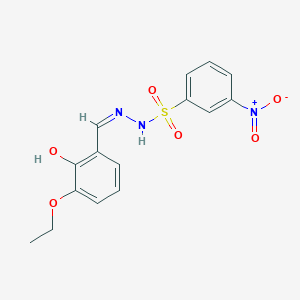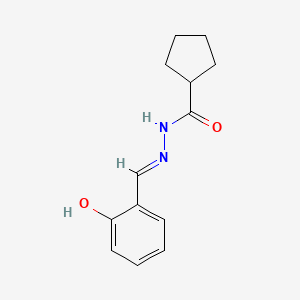![molecular formula C15H14N4O3S B3731611 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde](/img/structure/B3731611.png)
4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde
Descripción general
Descripción
4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as MTA and is a purine analog that has shown promising results in various studies.
Mecanismo De Acción
MTA exerts its effects by inhibiting the enzyme S-adenosylhomocysteine hydrolase (SAHH), which plays a crucial role in the methylation cycle. This leads to the accumulation of S-adenosylhomocysteine (SAH), which is a potent inhibitor of various methyltransferases. The inhibition of these enzymes leads to the disruption of DNA replication and cell growth, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. MTA has also been shown to inhibit the phosphorylation of Akt, which is a key regulator of cell survival and proliferation. Additionally, MTA has been found to induce autophagy in cancer cells, which is a process of self-degradation that can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. MTA is also highly selective for SAHH and does not affect other enzymes in the methylation cycle. However, MTA has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MTA. One potential application is in the development of new cancer therapies that target the methylation cycle. MTA could also be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, MTA could be used in the development of new antiviral therapies for the treatment of viral infections. Further studies are needed to fully understand the mechanisms of action of MTA and its potential applications in medicine.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential application in the treatment of cancer and viral infections. It has been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis. MTA has also been found to be effective against various viral infections, including HIV, herpes simplex virus, and hepatitis B virus.
Propiedades
IUPAC Name |
4-methoxy-3-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanylmethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-19-13-12(14(21)17-8-16-13)18-15(19)23-7-10-5-9(6-20)3-4-11(10)22-2/h3-6,8H,7H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISCFKPWSUFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-propylbenzenesulfonohydrazide](/img/structure/B3731538.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731560.png)
![methyl 2-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3731573.png)
![N-(4-isopropylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731583.png)
![N-(2-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731584.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)
![8-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731589.png)
![8-[(4-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731591.png)
![N-(2,6-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731623.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B3731626.png)
![N-(2,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731636.png)